molecular formula C15H10O7 B1663063 Quercetin CAS No. 17-39-5

Quercetin

Cat. No. B1663063
CAS RN: 17-39-5
M. Wt: 302.23 g/mol
InChI Key: REFJWTPEDVJJIY-UHFFFAOYSA-N
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Description

Quercetin is a plant flavonol from the flavonoid group of polyphenols. It is found in many fruits, vegetables, leaves, seeds, and grains; capers, red onions, and kale are common foods containing appreciable amounts of it . It has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .


Synthesis Analysis

Quercetin is synthesized in plants through a series of steps known as the general phenylpropanoid pathway . The synthesis and characterization of alkylated quercetin and its complex with gadolinium have also been reported .


Molecular Structure Analysis

Quercetin’s structure is responsible for its stability and antioxidant activity. The structural groups responsible for quercetin’s stability and antioxidant activity are the ortho-dihydroxy or catechol group and the 3- and 5-OH groups in conjugation with the 4-oxo group .


Chemical Reactions Analysis

Quercetin has been found to have antioxidant properties, enabling it to scavenge free radicals, reduce oxidative stress, and protect against cellular damage . It has also been found to mediate both intrinsic (mitochondrial) and extrinsic (Fas/FasL) apoptotic cell deaths in cancer cells .


Physical And Chemical Properties Analysis

Quercetin is a yellow crystalline powder with a molar mass of 302.236 g/mol. It is practically insoluble in water but soluble in aqueous alkaline solutions . Its antioxidant properties are related to its structural motifs, with particular focus on UV/Vis absorption properties and pH dependence .

Scientific Research Applications

Antioxidant and Anticancer Properties

Quercetin, a flavonoid compound found in plants, exhibits a variety of biological activities, including antioxidant, anticancer, and anti-inflammatory effects. It demonstrates potential in alleviating the toxicity of mycotoxins and offers cardiovascular protection (Yang et al., 2020). Research on quercetin's derivatives has shown promising anticancer activities and modifications have been made to its structure to enhance clinical applications (Massi et al., 2017).

Neuroprotective Effects

Quercetin has shown benefits in reducing the risks of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Its antioxidant and anti-inflammatory properties are crucial in addressing these conditions (Elumalai & Lakshmi, 2016).

Cardiovascular and Metabolic Benefits

Quercetin has been found to impart cardiovascular and neuroprotective benefits, possibly through its antioxidant potential and inhibition of oxidative stress. It is also suggested as a reliable therapeutic candidate for treating cardiovascular and neurological diseases (Bhat & Bhat, 2021).

Pharmacological Activities and Delivery Systems

Quercetin's antidiabetic, anti-inflammatory, antimicrobial, and wound-healing effects are well-documented. Innovative delivery systems, such as nanoencapsulation, are being explored to enhance its bioavailability and therapeutic potential (Salehi et al., 2020). Another aspect is its role in ameliorating metabolic syndrome and improving inflammatory status, particularly in obesity contexts (Rivera et al., 2008).

Synergistic Effects with Other Agents

Quercetin, in combination with other agents, can significantly improve therapeutic effects, particularly in treating cancers and metabolic diseases. It has potential value as a clinical drug and can be used in traditional medicine (Zou et al., 2021).

Antidiabetic Properties

Quercetin has shown potential as a molecule for treating diabetes and its complications, based on various in vitro and in vivo studies. Its diverse biochemical and physiological actions, including antiplatelet and estrogenic properties, contribute to its anti-diabetic potential (Shi et al., 2019).

Chemical Stability and Metabolism

The chemical stability and metabolism of quercetin are crucial factors in its efficacy. Quercetin undergoes various metabolic processes in the human body, including glucuronidation and sulfation, which affect its biological activities. Delivery systems are being developed to improve its stability, efficacy, and bioavailability (Wang et al., 2016).

Broad Spectrum of Pharmacological Effects

Quercetin's range of pharmacological activities is extensive, including anti-cancer, anti-oxidant, anti-inflammatory, anti-cardiovascular, anti-aging, and neuroprotective effects. Its synergistic effect with small molecule agents against cancers and metabolic diseases is a significant area of research (Zou et al., 2021).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
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InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H
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InChI Key

REFJWTPEDVJJIY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
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Molecular Formula

C15H10O7
Record name QUERCETIN
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DSSTOX Substance ID

DTXSID4021218
Record name Quercetin
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Molecular Weight

302.23 g/mol
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Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid
Record name QUERCETIN
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Boiling Point

Sublimes (NTP, 1992), Sublimes
Record name QUERCETIN
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C
Record name QUERCETIN
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Record name Quercetin
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Record name QUERCETIN
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Record name Quercetin
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Mechanism of Action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites., ... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ..., Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies., Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription., Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents., For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page.
Record name Quercetin
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Product Name

Quercetin

Color/Form

Yellow needles (dilute alcohol, +2 water)

CAS RN

117-39-5
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Melting Point

601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C
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Synthesis routes and methods

Procedure details

Drug-free human blood obtained from healthy volunteers was coagulated with acid:citrate:dextrose. Platelet-rich plasma was centrifuged at 800×g for 20 min at room temperature and the pellet was suspended in a volume equal to half the initial volume of autologous plasma, low in platelets. The platelet suspensions were incubated for 1 h at 37° C. with 3 μmol of Fura 2/AM per L, 40 μmol DCFH-DA/L, 7.4 GBq (2 Ci) 32Pi/L, or 3.7 MBq (1 mCi) [3H]oleic acid/L. The platelets were washed by exclusion chromatography on Sepharose 2B using a Ca2+-free Tyrodes buffer (134 mmol NaCl/L, 2.9 mmol KCl/L, 0.34 mmol Na2HPO4/L and 2 mmol MgCl2/L) containing 0.2% of bovine serum albumin, 5 mmol glucose/L and 10 mmol HEPES/L, pH 7.35. The platelets that had been submitted to exclusion chromatography (PSEC) were adjusted to a final concentration of 2×1011 cells/L. Since the addition of methanol to the suspensions of PSEC at concentrations<0.5% did not cause any change in the response of the PSEC to collagen, this ratio was used for obtaining final concentrations of quercetin that varied between 5 and 20 μmol/L. Catechin and quercetin were added to the suspensions of PSEC while stirring continuously for 30 min at 37° C. and then removed by centrifugation at 800×g for 20 min at room temperature.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
3 μmol
Type
reactant
Reaction Step Six
Quantity
40 μmol
Type
reactant
Reaction Step Six
[Compound]
Name
[3H]oleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ca2+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
134 mmol
Type
reactant
Reaction Step Nine
Name
Quantity
2.9 mmol
Type
reactant
Reaction Step Ten
[Compound]
Name
Na2HPO4
Quantity
0.34 mmol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin
Reactant of Route 2
Quercetin
Reactant of Route 3
Quercetin
Reactant of Route 4
Quercetin
Reactant of Route 5
Quercetin
Reactant of Route 6
Quercetin

Citations

For This Compound
721,000
Citations
GS Kelly - Alternative medicine review, 2011 - go.gale.com
Quercetin is categorized as a flavonol, one of the … of quercetin, kaempferol, and myricetin rather than their aglycone forms (Table 2). Of this, about 13.82 rag/day is in the form of quercetin…
Number of citations: 435 go.gale.com
A Murakami, H Ashida, J Terao - Cancer letters, 2008 - Elsevier
… of quercetin and its metabolic conversion, which underlies its anti-carcinogenic mechanism. Secondly, we focus on the interactions of quercetin … effects of quercetin in cancer. Finally, we …
Number of citations: 822 www.sciencedirect.com
T Okamoto - International journal of molecular …, 2005 - spandidos-publications.com
… However, quercetin is also recognized as genoprotective … quercetin is genotoxic to Salmonella in vitro, quercetin supplements are commercially available in western countries. Quercetin …
Number of citations: 256 www.spandidos-publications.com
AW Boots, GRMM Haenen, A Bast - European journal of pharmacology, 2008 - Elsevier
… Especially the ability of quercetin to scavenge highly reactive … -beneficial effects of the antioxidant quercetin. Firstly, the definitions … Subsequently, the mechanism by which quercetin …
Number of citations: 254 www.sciencedirect.com
JV Formica, W Regelson - Food and chemical toxicology, 1995 - Elsevier
… , quercetin, has been shown to have biological properties consistent with its sparing effect on the cardiovascular system. Quercetin … The amount of quercetin that remains biologically …
Number of citations: 626 www.sciencedirect.com
Y Li, J Yao, C Han, J Yang, MT Chaudhry, S Wang… - Nutrients, 2016 - mdpi.com
In vitro and some animal models have shown that quercetin, … and metabolism of quercetin, especially main effects of quercetin on … have been opened for quercetin. Nevertheless, further …
Number of citations: 383 www.mdpi.com
P Singh, Y Arif, A Bajguz, S Hayat - Plant Physiology and Biochemistry, 2021 - Elsevier
… This review highlights quercetin's role in increasing several … Additionally, this review briefly assesses quercetin's role in mitigating … This review highlights quercetin's role in plants and its …
Number of citations: 161 www.sciencedirect.com
AW Boots, H Li, RPF Schins, R Duffin… - Toxicology and Applied …, 2007 - Elsevier
… quercetin paradox becomes more pronounced, confirming that the formation of thiol reactive quercetin metabolites is involved in the quercetin … stability of quercetin and quercetin did not …
Number of citations: 264 www.sciencedirect.com
P Lakhanpal, DK Rai - Internet Journal of Medical Update, 2007 - akspublication.com
… Quercetin is found in many common foods including apples, tea, onions, nuts, berries, cauliflower, cabbage and many other foods. Quercetin … beneficial health effects of Quercetin, its …
Number of citations: 578 www.akspublication.com
M Ay, A Charli, H Jin, V Anantharam, A Kanthasamy… - Nutraceuticals, 2021 - Elsevier
… Quercetin is a natural flavonoid found abundantly in vegetables and fruits. There is growing evidence suggesting that quercetin has … Mechanistically, quercetin has been shown to exert …
Number of citations: 38 www.sciencedirect.com

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